molecular formula C24H22N2O6S3 B2861572 (Z)-4-(5-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide CAS No. 620574-51-8

(Z)-4-(5-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide

Cat. No. B2861572
M. Wt: 530.63
InChI Key: IFCSRKAFHJCGQX-HMAPJEAMSA-N
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Description

(Z)-4-(5-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H22N2O6S3 and its molecular weight is 530.63. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(5-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(5-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited significant photophysical and photochemical properties useful for photodynamic therapy applications. Their high singlet oxygen quantum yield and good fluorescence properties make them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Anti-HCV Agents

Another research effort focused on synthesizing novel celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives were evaluated for their biological activities, showing promising results as therapeutic agents with potential anticancer and anti-HCV properties (Küçükgüzel et al., 2013).

Antimicrobial Activity

A study on the synthesis and biological activity of new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole highlighted their antimicrobial screening against various bacteria and fungal species. Some compounds showed comparable activity to standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010).

Anticancer and Antiangiogenic Effects

Research into novel thioxothiazolidin-4-one derivatives has shown significant anticancer and antiangiogenic effects in mouse models. These compounds inhibited tumor growth and induced angiogenesis, presenting them as potential candidates for anticancer therapy (Chandrappa et al., 2010).

Corrosion Inhibition

A study on the adsorption and corrosion inhibition properties of newly synthesized diazinyl derivatives for mild steel in hydrochloric acid demonstrated these compounds' effectiveness as corrosion inhibitors. The research provided insights into their potential industrial applications in protecting metals against corrosion (Bedair et al., 2022).

properties

IUPAC Name

4-[5-[(Z)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S3/c1-30-20-9-3-15(13-21(20)31-2)11-12-26-23(27)22(34-24(26)33)14-17-6-10-19(32-17)16-4-7-18(8-5-16)35(25,28)29/h3-10,13-14H,11-12H2,1-2H3,(H2,25,28,29)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCSRKAFHJCGQX-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(5-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide

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